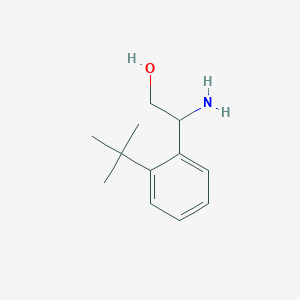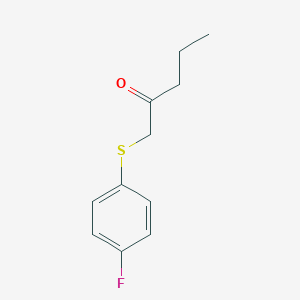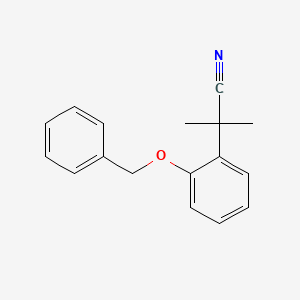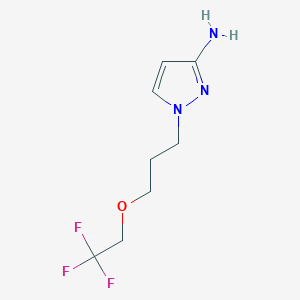
1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoroethoxy group attached to a propyl chain, which is further connected to a pyrazole ring. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroethanol and 3-bromopropylamine.
Reaction Conditions: The reaction between 2,2,2-trifluoroethanol and 3-bromopropylamine is carried out under basic conditions, often using a base like potassium carbonate. This results in the formation of 3-(2,2,2-trifluoroethoxy)propylamine.
Cyclization: The next step involves the cyclization of 3-(2,2,2-trifluoroethoxy)propylamine with hydrazine hydrate under reflux conditions to form the pyrazole ring, yielding this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparaison Avec Des Composés Similaires
1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazole: This compound lacks the amine group, which may result in different chemical reactivity and biological activity.
1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-5-amine: The position of the amine group on the pyrazole ring is different, which can affect the compound’s interaction with molecular targets.
1-(3-(2,2,2-Trifluoroethoxy)propyl)-1h-pyrazol-4-amine: Similar to the previous compound, the position of the amine group is different, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C8H12F3N3O |
|---|---|
Poids moléculaire |
223.20 g/mol |
Nom IUPAC |
1-[3-(2,2,2-trifluoroethoxy)propyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H12F3N3O/c9-8(10,11)6-15-5-1-3-14-4-2-7(12)13-14/h2,4H,1,3,5-6H2,(H2,12,13) |
Clé InChI |
YXXUCPHGJHTFTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1N)CCCOCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)



![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)




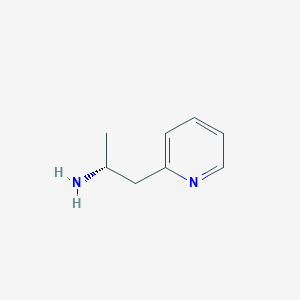
![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)
